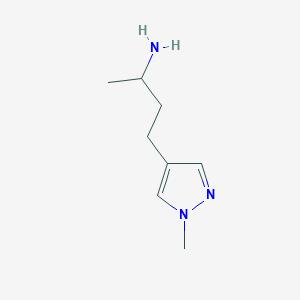

4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine

Description

4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine is a chemical compound that belongs to the class of amines. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound has a molecular formula of C8H15N3 and a molecular weight of 153.22 .

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-(1-methylpyrazol-4-yl)butan-2-amine |

InChI |

InChI=1S/C8H15N3/c1-7(9)3-4-8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3 |

InChI Key |

IFSQYDQAFGIANM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CN(N=C1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine typically involves the reaction of 1-methyl-1H-pyrazole with butan-2-amine under specific conditions. One common method includes the use of a solvent such as ethanol and heating the mixture to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Substitution Reactions

The primary amine group in 4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine participates in nucleophilic substitution reactions. For example, Pd-catalyzed coupling reactions enable functionalization of the pyrazole ring.

Key example :

In a modified Buchwald-Hartwig coupling protocol, substituted aminopyrazoles reacted with aryl halides using Pd(OAc)₂ and XPhos ligand in tert-butanol at 75°C. This yielded bis-arylated pyrazole derivatives with high efficiency .

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig coupling | Pd(OAc)₂, XPhos, tert-butanol, 75°C | Bis-arylated pyrazole derivatives | 75–88% |

Reductive Amination

The amine group facilitates reductive amination with carbonyl compounds. A solvent-free protocol demonstrated the synthesis of N-pyrazolyl amines via imine formation followed by NaBH₄ reduction .

Procedure :

-

Condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde at 120°C.

-

Reduction of the imine intermediate with NaBH₄ in methanol .

| Step | Conditions | Intermediate/Product | Yield |

|---|---|---|---|

| 1 | Solvent-free, 120°C, 2 h | N-(5-pyrazolyl)imine | 91% |

| 2 | NaBH₄, MeOH, rt, 1 h | N-(4-methoxybenzyl)pyrazol-5-amine | 88% |

Alkylation

The primary amine can react with alkyl halides to form secondary or tertiary amines. For example, treatment with methyl iodide in basic conditions yields N-methyl derivatives .

Structural and Mechanistic Insights

-

Pyrazole Reactivity : The 1-methylpyrazole ring directs electrophilic substitution to the 3- and 5-positions due to electron-donating effects of the methyl group .

-

Amine Participation : The butan-2-amine chain enables steric flexibility, favoring reactions with bulky electrophiles .

Key Research Findings

-

Catalytic Efficiency : Pd/XPhos systems outperform other catalysts (e.g., Pd/dppf) in coupling reactions .

-

Solvent Impact : Solvent-free conditions enhance imine formation rates and yields compared to traditional methods .

-

Stability : The compound exhibits stability under acidic conditions but degrades in strong bases .

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and specific pathways involved may vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1H-pyrazol-4-amine: A related compound with similar structural features.

4-(1H-Pyrazol-1-yl)butan-2-amine: Another similar compound with slight variations in its structure.

5-Amino-pyrazoles: A class of compounds with comparable chemical properties and applications.

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

The compound features a pyrazole ring, which is known for its diverse biological properties. Its structure allows it to interact with various biological targets, making it a useful scaffold for drug development.

The biological activity of this compound is attributed to its ability to modulate enzyme activities and receptor interactions. It has been shown to inhibit specific enzymes that play crucial roles in cancer cell proliferation and survival. The compound's structural characteristics enable it to fit into active sites of target proteins, thereby affecting their functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. It has been evaluated against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and others. The results highlight its ability to induce cytotoxicity and inhibit cell proliferation.

Case Study: Anticancer Efficacy

In a study focusing on structure-activity relationships (SAR), derivatives of this compound were synthesized and tested for their anticancer activity. Notably, certain modifications enhanced the compound's potency against A549 cells, reducing cell viability significantly . The findings suggest that specific substitutions on the pyrazole ring can lead to improved anticancer effects.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.